molecular formula C16H21NO5S B2727004 ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 899522-99-7

ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2727004
CAS No.: 899522-99-7
M. Wt: 339.41
InChI Key: NHCFDZCVFNOAAM-UHFFFAOYSA-N
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Description

ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring

Scientific Research Applications

ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 3-oxopropanoate with an appropriate amine to form an intermediate, which is then cyclized to form the benzothiophene ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5-ethylthiophene-3-carboxylate
  • Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate

Uniqueness

ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-3-21-13(19)9-12(18)17-15-14(16(20)22-4-2)10-7-5-6-8-11(10)23-15/h3-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCFDZCVFNOAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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